molecular formula C16H18F2N8 B6457801 4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2548990-93-6

4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No. B6457801
CAS RN: 2548990-93-6
M. Wt: 360.36 g/mol
InChI Key: QUVQBNFDVOALOJ-UHFFFAOYSA-N
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Description

The compound “4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of triazolopyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied . The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . In the majority of the cases, the reaction proceeds under the conditions of acidic catalysis .

Scientific Research Applications

Herbicide Synthesis: Sulfentrazone Intermediate

4-(Difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine: serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone. Here’s how it contributes:

    Synthesis: The compound undergoes nitration to produce the intermediate. Traditionally, batch reactors required large amounts of sulfuric acid, leading to waste acid. The use of continuous flow microreactors significantly improves efficiency and yield. The optimized conditions include a flow rate of 60 mL/min, a nitrate-to-sulfur mixed acid ratio of 1:6, a nitric acid-to-raw material ratio of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 s. The product can be obtained with a remarkable 97% yield .

Molecular Docking and Drug Development

Computational studies play a vital role in drug discovery. Researchers have explored the binding interactions of 4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine with protein targets. These findings guide experimental investigations and aid in developing therapeutic drugs or modulators. For instance, protein 3LN1 has been a focus .

Anticancer Properties

The compound’s structural features make it interesting for anticancer research. In related pyrazolo[3,4-d]pyrimidine derivatives, some compounds exhibit superior cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116, and HepG-2) compared to the reference drug sorafenib .

properties

IUPAC Name

7-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N8/c1-10-7-14(26-16(21-10)19-9-20-26)25-5-3-24(4-6-25)13-8-12(15(17)18)22-11(2)23-13/h7-9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVQBNFDVOALOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

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